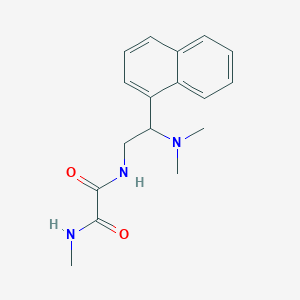

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide

Description

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a synthetic organic compound featuring a naphthalene backbone, a dimethylaminoethyl group, and an oxalamide linker. The dimethylamino group may enhance solubility or act as a reactive site, while the naphthalene moiety could contribute to π-π stacking interactions or hydrophobic binding .

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N-methyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-18-16(21)17(22)19-11-15(20(2)3)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15H,11H2,1-3H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKRHNXQPKULFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-methyloxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological interactions, and relevant case studies, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.46 g/mol. The structure features a naphthalene moiety, which is known for its ability to intercalate with DNA, and a dimethylamino group that enhances lipophilicity, facilitating cellular uptake.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N4O4 |

| Molecular Weight | 408.46 g/mol |

| Structural Characteristics | Naphthalene moiety, dimethylamino group |

Synthesis

The synthesis of this compound typically involves multiple steps, including the functionalization of the naphthalene ring and the formation of the oxalamide linkage. Common methods include:

- Friedel-Crafts Alkylation : Introduction of the dimethylamino group onto the naphthalene ring.

- Condensation Reaction : Formation of the oxalamide bond using oxalyl chloride and an amine.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The naphthalene moiety can intercalate into DNA, potentially disrupting replication and transcription processes.

- Enzyme Interaction : The dimethylamino group may engage in hydrogen bonding with nucleophilic sites on enzymes or receptors, modulating their activity.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that derivatives containing naphthalene can inhibit cancer cell proliferation through apoptosis induction. The specific interactions of this compound with cancer-related pathways remain an area for further exploration.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of related compounds. It was found that these compounds could inhibit specific kinases involved in cancer progression. Future research should assess whether this compound exhibits similar inhibitory effects.

Comparison with Similar Compounds

Acetamide Derivatives

Example Compound : N-[(2-Methoxyethyl) methylcarbamoyl]-methyl-2-naphthalen-1-ylacetamide ()

- Structural Differences : Replaces the oxalamide group with an acetamide linker and adds a methoxyethyl substituent.

- Synthesis: Prepared via EDC-mediated coupling of (2-naphthalen-1-ylacetylamino) acetic acid with N-(2-methoxyethyl)methylamine, achieving a 68% yield after purification .

Thiourea Derivatives

Example Compounds: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea ()

Dimethylamino-Containing Co-initiators

Example Compounds: Ethyl 4-(dimethylamino) benzoate vs. 2-(dimethylamino) ethyl methacrylate ()

- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate. The dimethylamino group in both acts as a co-initiator, but steric and electronic differences influence performance .

- Key Contrast : The target compound’s oxalamide linker may offer intermediate reactivity compared to these esters, balancing rigidity and flexibility for applications in polymer chemistry.

Data Tables

Table 2: Reactivity and Stability

| Compound | Reactivity with DPI | Storage Conditions | Degree of Conversion (Resin Study) |

|---|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | Low influence | Room temperature | High (Baseline) |

| 2-(Dimethylamino) ethyl methacrylate | High influence | Room temperature | Improved with DPI |

| Target Compound (Hypothetical) | Moderate (Inferred) | Likely stable | Not tested |

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis may resemble ’s EDC-mediated coupling but could face challenges due to steric hindrance from the naphthalene group .

- Biological Potential: While discusses 5-fluorouracil prodrugs, the dimethylamino-naphthalene motif in the target compound could similarly enhance cell permeability or target binding in antitumor agents .

- Material Science: highlights the role of dimethylamino groups in resin curing; the target compound’s oxalamide linker might offer tunable rigidity for advanced polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.